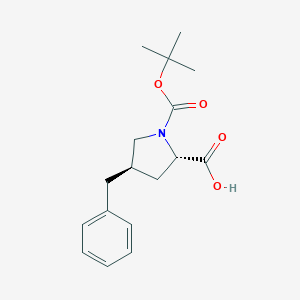

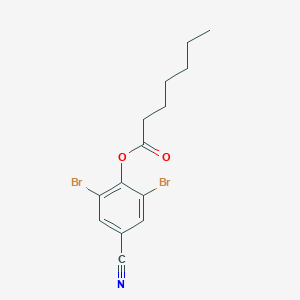

![molecular formula C7H6N2O B164971 Pyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 136927-63-4](/img/structure/B164971.png)

Pyrrolo[1,2-a]pyrazin-1(2H)-one

Vue d'ensemble

Description

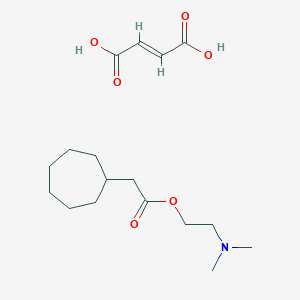

Pyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound . It has an empirical formula of C7H6N2O, a molecular weight of 134.14, and a CAS number of 136927-63-4 . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a transition-metal-free strategy was described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis Techniques : Pyrrolo[1,2-a]pyrazin-1(2H)-ones have been synthesized through methods like Chichibabin quaternisation-cyclisation and hydrogen halide hydrolysis (Mchattie et al., 1992). This process is significant for producing pyrrolopyrazines with specific structural properties.

- Chemical Reactivity : Studies on the reactivity of these compounds reveal insights into their protonation behavior and other chemical properties, contributing to a better understanding of their chemical characteristics (Mchattie et al., 1992).

Medicinal Chemistry and Drug Discovery

- PARP Inhibitors : Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), showing selectivity in inhibiting the proliferation of BRCA deficient cells (Pescatore et al., 2010). This application is crucial in the context of cancer research and therapy.

- Enantioselective Synthesis : The iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been achieved, providing access to chiral tetrahydropyrrolopyrazine derivatives. This synthesis process is important for developing compounds with specific optical properties (Huang et al., 2014).

Chemical Biology and Bioactive Compounds

- Anti-inflammatory Activity : Pyrrolo[1,2-a]pyrazines have exhibited moderate in vitro anti-inflammatory effects, suggesting their potential as anti-inflammatory agents (Zhou et al., 2013). This highlights their potential application in developing new anti-inflammatory drugs.

Novel Chemical Synthesis Methods

- Regioselective Synthesis : Functionalized pyrrolo[1,2-a]pyrazine derivatives have been synthesized using methods like gold(I)-catalyzed annulation, which is a novel approach for creating densely functionalized compounds (Singh et al., 2022). This method is significant for developing new chemical entities with diverse functional groups.

Safety And Hazards

Pyrrolo[1,2-a]pyrazin-1(2H)-one is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating it may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Orientations Futures

Propriétés

IUPAC Name |

2H-pyrrolo[1,2-a]pyrazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-5H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFASPBCAVCUZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CNC(=O)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576494 | |

| Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-a]pyrazin-1(2H)-one | |

CAS RN |

136927-63-4 | |

| Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)